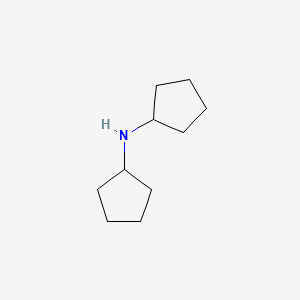
二环戊基胺
描述
Dicyclopentylamine is a chemical compound with the molecular formula C10H19N . It contains a total of 31 bonds, including 12 non-H bonds, 2 rotatable bonds, 2 five-membered rings, and 1 secondary amine (aliphatic) .
Synthesis Analysis
While specific synthesis methods for Dicyclopentylamine were not found in the search results, it’s important to note that the synthesis of similar compounds often involves complex chemical reactions. Computational tools and machine learning algorithms are increasingly being used to assist in the design and analysis of synthetic pathways .
Molecular Structure Analysis
The molecular structure of Dicyclopentylamine includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 31 bond(s), 12 non-H bond(s), 2 rotatable bond(s), 2 five-membered ring(s), and 1 secondary amine(s) (aliphatic) .
Physical And Chemical Properties Analysis
Dicyclopentylamine has a molecular weight of 153.265 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 216.3±8.0 °C at 760 mmHg, and a flash point of 76.9±15.8 °C . It also has a molar refractivity of 47.9±0.4 cm3, and a polarizability of 19.0±0.5 10-24 cm3 .
科学研究应用
Cyclodextrin-based polymers, also known as cyclodextrin nanosponges (CD-NS), are a novel class of polymers cross-linked with a three-dimensional network . They can be obtained from cyclodextrins (CD) and pyromellitic dianhydride . Their properties, such as their ability to form an inclusion complex with drugs, can be used in biomedical science, as nanosponges influence stability, toxicity, selectivity, and controlled release .
Most pharmaceutical research use CD-NS for the delivery of drugs in cancer treatment . Application of molecular targeting techniques result in increased selectivity of CD-NS . For example, the addition of disulfide bridges to the polymer structure makes the nanosponge sensitive to the presence of glutathione, as it can reduce such disulfide bonds to thiol moieties . Other delivery applications include dermal transport of pain killers or photosensitizers and delivery of oxygen to heart cells .
This gives rise to the opportunity to transition to medical scaffolds, but more, in modern times, to create an ultrasensitive biosensor, which employs the techniques of surface-modified nanoparticles and molecularly imprinted polymers (MIP) .
- Dicyclohexylamine is used in the production of antioxidants in rubber and plastics . Antioxidants help to prevent the oxidative degradation of these materials, thereby extending their lifespan.
- It is also used as a vulcanization accelerator for rubber . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives or accelerators.
- Dicyclohexylamine serves as a corrosion inhibitor in steam pipes and boilers . It forms a protective layer on the metal surface, preventing it from being corroded by the surrounding environment.
- It is used in the production of agrochemicals . These chemicals include pesticides, fertilizers, and other compounds used in agriculture.
- Dicyclohexylamine is used in the production of textile chemicals . These chemicals are used in various stages of textile production, such as dyeing, printing, and finishing.
Rubber and Plastics
Vulcanization Accelerators for Rubber
Corrosion Inhibitors
Agrochemicals
Textile Chemicals
Flexible Polyurethane Foams
- Given its amine group, Dicyclopentylamine could potentially be used in the synthesis of pharmaceuticals . Amines are often used in drug design and can interact with biological targets like proteins and enzymes.
- Dicyclopentylamine could be used as a building block in organic synthesis . Its two cyclopentyl groups could potentially be used to introduce steric bulk into a molecule.
- It could potentially be used in the production of polymers or other materials . Amines can react with compounds like isocyanates to form polyurethanes, for example.
- Dicyclopentylamine could potentially be used as a ligand in catalysis . Amines can coordinate to metal ions and can be used in catalyst design.
Pharmaceuticals
Organic Synthesis
Material Science
Catalysis
Chemical Research
Chemical Industry
安全和危害
属性
IUPAC Name |
N-cyclopentylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUUBHCENZGYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289674 | |
| Record name | Dicyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentylamine | |
CAS RN |
20667-16-7 | |
| Record name | Dicyclopentylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dicyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopentylcyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




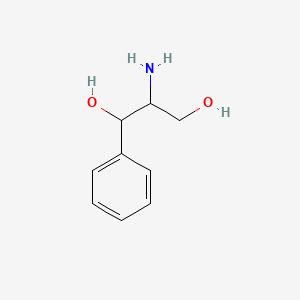

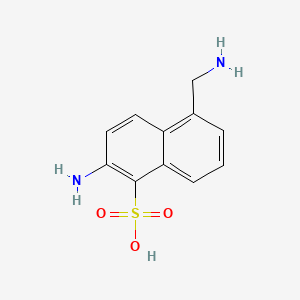
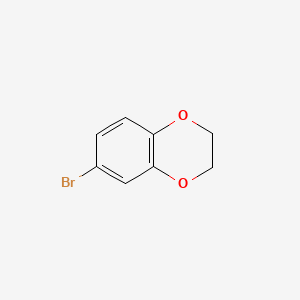
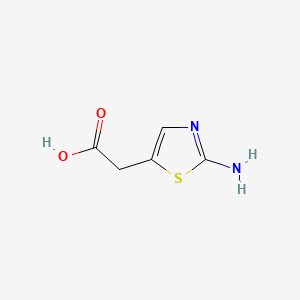
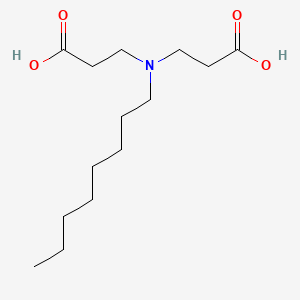
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)
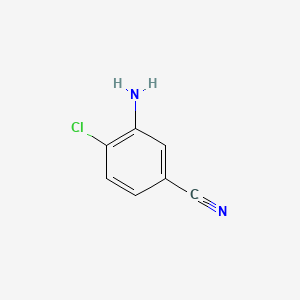
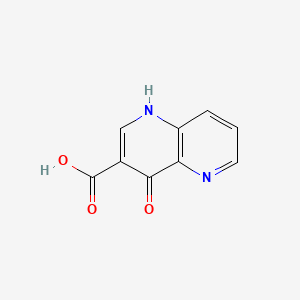
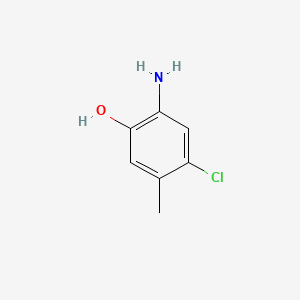
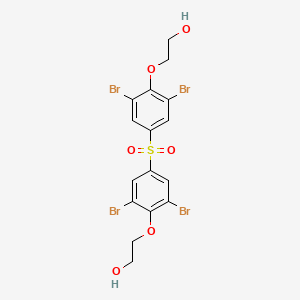
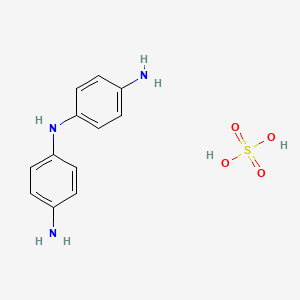
![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)